molecular formula C18H15N3O4S B2675710 N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide CAS No. 899946-31-7

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Cat. No. B2675710
M. Wt: 369.4
InChI Key: JYYLYVYAJNKQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTA is a pyridazinone derivative that has been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

Research on structurally related compounds has led to the development of potent and efficacious inhibitors of PI3Kα and mTOR. These inhibitors demonstrate significant in vitro and in vivo efficacy, addressing metabolic stability challenges through the examination of various heterocyclic analogues. The insights from these studies are crucial for understanding the therapeutic potential of related compounds in cancer treatment and other diseases where PI3K/mTOR pathways play a critical role (Stec et al., 2011).

Src Kinase Inhibitory and Anticancer Activities

Investigations into N-benzyl substituted acetamide derivatives, including those with thiazole rings, have shown significant Src kinase inhibitory and anticancer activities. These studies contribute to the structure-activity relationship knowledge, crucial for the design of new therapeutic agents targeting cancer cell proliferation (Fallah-Tafti et al., 2011).

Antitumor Activity of Benzothiazole Derivatives

New derivatives utilizing the benzothiazole structure as a pharmacophoric group have been synthesized and tested for antitumor activity. This research demonstrates the potential of benzothiazole derivatives in the development of new anticancer agents, highlighting the importance of heterocyclic ring systems in medicinal chemistry (Yurttaş et al., 2015).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)acetamide have shown significant anti-inflammatory activity. The synthesis and evaluation of these compounds contribute to the development of new therapeutic options for inflammation-related disorders, showcasing the role of structural modification in enhancing biological activity (Sunder & Maleraju, 2013).

Antibacterial Agents

Research on acetamide derivatives has also extended to the development of antibacterial agents. New compounds have been synthesized and shown to possess significant antibacterial activity, underscoring the potential of acetamide derivatives in addressing antibiotic resistance and developing new antibacterial therapies (Ramalingam et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-17(19-9-12-3-5-14-15(8-12)25-11-24-14)10-21-18(23)6-4-13(20-21)16-2-1-7-26-16/h1-8H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYLYVYAJNKQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

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